molecular formula C6H4Cl2FN B8095321 6-Chloro-2-(chloromethyl)-3-fluoropyridine

6-Chloro-2-(chloromethyl)-3-fluoropyridine

Cat. No.: B8095321
M. Wt: 180.00 g/mol
InChI Key: CLTPFUHAMOIPAM-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)-3-fluoropyridine is a halogenated pyridine derivative characterized by a chloro group at position 6, a chloromethyl substituent at position 2, and a fluorine atom at position 3. This combination of electron-withdrawing groups (Cl, F) and a reactive chloromethyl moiety makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its molecular structure allows for nucleophilic substitution at the chloromethyl site, while the fluorine atom enhances the electron-deficient nature of the pyridine ring, influencing reactivity and binding properties .

Properties

IUPAC Name

6-chloro-2-(chloromethyl)-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTPFUHAMOIPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(chloromethyl)-3-fluoropyridine typically involves halogenation reactions. One common method is the chloromethylation of 6-chloro-3-fluoropyridine using formaldehyde and hydrochloric acid

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Safety measures are crucial due to the reactive nature of the halogens involved.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(chloromethyl)-3-fluoropyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common due to the presence of halogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation can yield chlorinated pyridine oxides.

  • Reduction: Reduction can produce pyridine derivatives with fewer halogen atoms.

  • Substitution: Substitution reactions can lead to the formation of aminopyridines or other substituted pyridines.

Scientific Research Applications

Organic Synthesis

6-Chloro-2-(chloromethyl)-3-fluoropyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its halogen substituents facilitate nucleophilic substitution reactions, which are essential for constructing various chemical architectures.

  • Substitution Reactions : The compound can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
  • Coupling Reactions : It can participate in coupling reactions to produce more intricate heterocyclic compounds.

Medicinal Chemistry

The biological activity of this compound is primarily linked to its interactions with molecular targets such as enzymes and receptors. The compound's halogen atoms can form halogen bonds with amino acid residues, influencing enzymatic activity.

  • Enzyme Inhibition : Studies suggest that this compound may act as an enzyme inhibitor by mimicking substrate structures or binding to active sites.
  • Receptor Modulation : It may interact with neurotransmitter receptors, impacting pathways related to mood regulation and cognitive functions.

Antimicrobial and Anticancer Research

Research indicates that halogenated pyridines, including this compound, exhibit promising antimicrobial and anticancer properties.

  • Antimicrobial Activity : Preliminary studies have shown that similar compounds can effectively inhibit bacterial growth.
  • Anticancer Properties : In vitro studies on fluorinated compounds demonstrate their ability to reduce cell viability in cancer lines, indicating potential pathways for further exploration.

Case Study 1: Antimicrobial Assays

A study investigating the antimicrobial properties of halogenated pyridines revealed that compounds with similar structures to this compound effectively inhibited the growth of various bacterial strains. This suggests that further research could explore its potential as an antimicrobial agent.

Case Study 2: Anticancer Studies

In vitro assays conducted on fluorinated derivatives demonstrated significant cytotoxic effects against cancer cell lines. These findings highlight the potential of this compound in anticancer drug development and warrant further investigation into its mechanisms of action.

Mechanism of Action

The mechanism by which 6-Chloro-2-(chloromethyl)-3-fluoropyridine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

6-Chloro-2-(chloromethyl)pyridine-3-carboxylate

  • Structure : Differs by a carboxylate group (-COO⁻) at position 3 instead of fluorine.
  • Molecular Formula : C₈H₇ClN₂O₂S (vs. C₆H₄Cl₂FN for the target compound).
  • Key Differences :
    • The carboxylate group introduces acidity (pKa ~4-5) and enables esterification or amidation reactions, expanding utility in drug design.
    • Fluorine in the target compound enhances lipophilicity and metabolic stability compared to the polar carboxylate .
  • Applications : Used as a building block for protease inhibitors, whereas the target compound’s chloromethyl group is more suited for alkylation reactions in agrochemical synthesis .

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

  • Structure : Features a trifluoromethylphenyl group at position 6 and a methyl group at position 2.
  • Key Differences :
    • The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, further deactivating the pyridine ring compared to the target compound’s chloro group.
    • The methyl group at position 2 is less reactive than chloromethyl, limiting its use in cross-coupling reactions .
  • Biological Relevance: Demonstrates notable antibacterial activity, suggesting that trifluoromethyl substituents enhance bioactivity in antimicrobial agents .

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

  • Structure : Contains a sulfonyl chloride (-SO₂Cl) at position 3 and a trifluoromethyl group at position 4.
  • Key Differences :
    • Sulfonyl chloride is highly reactive toward amines and alcohols, enabling sulfonamide formation—a feature absent in the target compound.
    • The trifluoromethyl group increases thermal stability, making this compound suitable for high-temperature applications in material science .
  • Applications : Widely used in covalent inhibitor synthesis, whereas the target compound’s chloromethyl group is leveraged for alkylation in pesticide derivatives .

Comparative Analysis of Physicochemical Properties

Property 6-Chloro-2-(chloromethyl)-3-fluoropyridine 6-Chloro-2-(chloromethyl)pyridine-3-carboxylate 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
Molecular Weight ~196.5 g/mol 214.67 g/mol ~305.7 g/mol
Boiling Point Estimated 220–240°C 260–280°C (decomposes) 300–320°C
Solubility Low in water; soluble in DCM, THF Moderate in polar aprotic solvents (DMF, DMSO) Insoluble in water; soluble in chloroform
Reactivity High (chloromethyl for SN2 reactions) Moderate (carboxylate for nucleophilic acyl substitution) Low (methyl group inert; CF₃ enhances stability)

Biological Activity

6-Chloro-2-(chloromethyl)-3-fluoropyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as a precursor for various pharmaceutical agents and is involved in several biochemical pathways, particularly as an inhibitor of specific signaling pathways related to inflammation and pain.

The molecular structure of this compound includes a pyridine ring with chlorine and fluorine substituents, which enhance its reactivity and biological activity. The presence of these halogen atoms can influence the compound's interaction with biological targets, potentially leading to increased potency or selectivity.

Inhibition of PAR-2 Signaling Pathway

Research indicates that compounds similar to this compound exhibit significant activity as inhibitors of the protease-activated receptor 2 (PAR-2) signaling pathway. PAR-2 is implicated in various inflammatory responses, and its activation leads to the release of inflammatory cytokines from various cell types, including keratinocytes and endothelial cells .

Key Findings:

  • Inflammatory Conditions : Compounds targeting PAR-2 have been shown to alleviate symptoms in conditions such as asthma, rheumatoid arthritis, and inflammatory bowel diseases .
  • Mechanism of Action : The inhibition of PAR-2 can reduce neurogenic inflammation and pain transmission by blocking specific signaling pathways in sensory neurons .

Antimicrobial Activity

Exploratory studies have suggested that halogenated pyridine derivatives can exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against certain bacterial strains, although specific data on this compound's antimicrobial activity remains limited.

Case Study 1: Inflammation Models

In vivo studies using animal models have demonstrated that administering compounds with structural similarities to this compound can significantly reduce edema and inflammatory markers in response to PAR-2 agonists. For example, rodents treated with PAR-2 antagonists exhibited reduced pain sensitivity and inflammation when subjected to inflammatory stimuli .

Case Study 2: Cancer Research

In cancer research, the potential of fluorinated pyridine derivatives as therapeutic agents has been explored. Although direct studies on this compound are sparse, its structural analogs have been investigated for their ability to inhibit tumor growth through modulation of inflammatory pathways .

Data Tables

Biological Activity Effect Reference
Inhibition of PAR-2Reduces inflammation
Antimicrobial propertiesEffective against certain bacteria
Pain modulationDecreases sensitivity in animal models

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